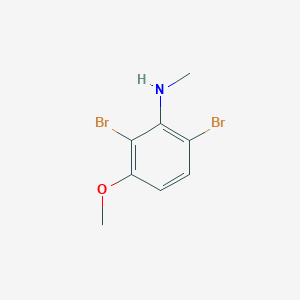

1-(3-Bromophenyl)-2-methylpropan-2-amine

Descripción general

Descripción

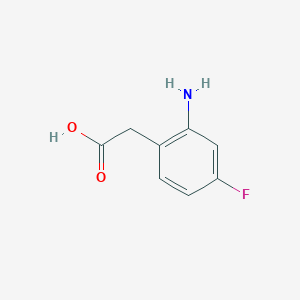

1-(3-Bromophenyl)-2-methylpropan-2-amine, also known as 1-Bromo-2-methylpropane, is an organic compound containing an amine group and a bromine atom. It is a colorless liquid with a boiling point of 64°C and a melting point of -5°C. It has a low vapor pressure and is insoluble in water. 1-Bromo-2-methylpropane is often used as a reagent in organic synthesis, and has a wide range of applications in the pharmaceutical, biochemistry, and materials science fields.

Aplicaciones Científicas De Investigación

Synthesis and Applications

- Synthesis of Bromobiphenyl Compounds : A study by Qiu et al. (2009) presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, showcasing the importance of brominated compounds in pharmaceutical synthesis Qiu, Gu, Zhang, & Xu, 2009.

Degradation and Environmental Considerations

- Degradation of Nitrogen-containing Hazardous Compounds : Advanced oxidation processes are effective for mineralizing nitrogen-containing compounds, indicating the environmental significance of managing such substances. Bhat and Gogate (2021) review these processes, highlighting the importance of degradation studies for environmental safety Bhat & Gogate, 2021.

Biodegradation and Environmental Microbiology

- Catabolism by Pseudomonas Species : The review by Luengo and Olivera (2020) discusses the ability of Pseudomonas species to degrade biogenic amines, emphasizing the biotechnological potential of microbes in detoxifying environments contaminated with nitrogenous organic compounds Luengo & Olivera, 2020.

CO2 Capture and Environmental Chemistry

- Carbon Dioxide Capture Using Liquid Absorption Methods : A comprehensive review by Ochedi et al. (2020) explores liquid absorption methods for CO2 capture, where amines play a crucial role. This reflects the importance of chemical research in addressing climate change through innovative technologies Ochedi, Yu, Yu, Liu, & Hussain, 2020.

Safety and Hazards

The safety data sheet for a similar compound, “3-(3-bromophenyl)-1H-pyrazole”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

1-(3-bromophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJANHVNFQTFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B3285588.png)

![N-[(2-fluorophenyl)methyl]cyclohexanamine](/img/structure/B3285595.png)

![8-Hydroxybenzo[h]quinoline-9-carboxylic acid](/img/structure/B3285628.png)